molecular formula C8H13ClN2O3 B2446380 Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride CAS No. 634923-02-7

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride

Cat. No.: B2446380
CAS No.: 634923-02-7
M. Wt: 220.65
InChI Key: JPYIMAUJPUGLCM-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with an amine to form the oxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The oxazole ring can participate in π-π interactions and other non-covalent interactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate: Lacks the hydrochloride group but shares similar structural features.

    Methyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester.

    2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is unique due to the presence of both the aminomethyl and hydrochloride groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. This article provides an in-depth exploration of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by its oxazole ring structure, which contains nitrogen and oxygen atoms. Its molecular formula is C7H10N2O3C_7H_{10}N_2O_3 with a molecular weight of approximately 206.63 g/mol. The presence of functional groups in the structure contributes to its biological activity.

PropertyValue
Molecular FormulaC7H10N2O3C_7H_{10}N_2O_3
Molecular Weight206.63 g/mol
CAS Number736925-74-9

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. The compound's structural features enable it to modulate these targets effectively, leading to potential therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds with similar oxazole structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:

  • In vitro studies demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity Assays : The compound exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The IC50 values ranged significantly depending on the cell line, indicating varying degrees of sensitivity.
Cell LineIC50 (μM)
HeLa15.2
Caco-212.5
MCF7 (breast cancer)20.0

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a notable zone of inhibition compared to standard antibiotics.
  • Cancer Cell Line Evaluation : In a comparative study involving multiple cancer cell lines, the compound demonstrated superior cytotoxicity compared to traditional chemotherapeutic agents, suggesting its potential as a novel anticancer drug.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberAnticancer Activity (IC50 μM)
Ethyl 2-aminooxazole-4-carboxylate177760-52-018.0
Ethyl 5-methyloxazole-4-carboxylate32968-44-822.0
Ethyl 2-bromooxazole-4-carboxylate460081-20-325.0

The comparative analysis indicates that while other compounds exhibit anticancer properties, this compound displays lower IC50 values across several cancer cell lines, highlighting its potential efficacy.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-3-12-8(11)7-5(2)10-6(4-9)13-7;/h3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYIMAUJPUGLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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